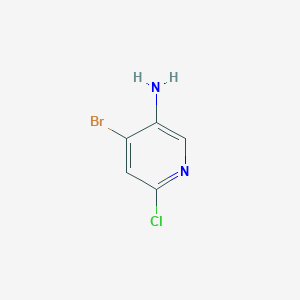

4-Bromo-6-chloropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHPDQJBQOEOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Preparation Strategies for Halogenated Aminopyridines

Targeted Synthesis of 4-Bromo-6-chloropyridin-3-amine and Related Structures

The synthesis of polysubstituted pyridines such as this compound requires precise control over the introduction of each functional group. The electronic properties of the pyridine (B92270) ring, influenced by existing substituents, dictate the feasibility and regiochemical outcome of subsequent reactions. Synthetic strategies can be broadly categorized into two approaches: functionalizing a pre-existing pyridine core or constructing the substituted ring from acyclic precursors. This article will focus on the former, exploring methods to introduce halogen and amino groups onto an existing pyridine scaffold.

Direct Halogenation and Amination Protocols on Pyridine Scaffolds

Direct functionalization of pyridine and its derivatives is a primary route to complex molecules. This involves the stepwise introduction of bromine, chlorine, and an amino group, where the order of introduction and the choice of reagents are critical for achieving the desired substitution pattern.

The introduction of halogens onto a pyridine ring is governed by the ring's electronic nature. Pyridine itself is an electron-deficient heterocycle, making electrophilic substitution challenging compared to benzene. However, the presence of activating groups, such as an amino group, facilitates these reactions and directs the position of the incoming electrophile.

Electrophilic bromination of aminopyridines can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS). researchgate.net The amino group is a powerful activating and ortho-, para-directing group. For a starting material like 3-aminopyridine (B143674), the amino group directs bromination to the 2-, 4-, and 6-positions. The precise outcome can be influenced by the solvent and reaction conditions. researchgate.net For instance, achieving a specific di-halogenated pattern often requires a multi-step sequence, starting with a pyridine derivative that already contains one or more substituents to guide the subsequent halogenation steps.

A modern approach for the selective halogenation at the 3-position of pyridines, which is traditionally difficult, involves a sequence of ring-opening to form Zincke imine intermediates, followed by halogenation and subsequent ring-closing. nsf.govnih.gov This method allows for highly regioselective halogenation under mild conditions, even on complex pharmaceutical structures. nsf.govnih.gov

Another selective method employs Selectfluor in the presence of lithium chloride (LiCl) or lithium bromide (LiBr) for the chlorination or bromination of 2-aminopyridines and related diazines. rsc.org This approach offers good to high yields and high regioselectivity, which is strongly dependent on the existing substituent patterns on the ring. rsc.org

Table 1: Regioselective Bromination of Aminopyridines with N-Bromosuccinimide (NBS) This table is based on data for the bromination of various aminopyridines to illustrate regioselectivity principles.

| Starting Material | Reagent | Solvent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine (B139424) | 1 equiv. NBS | CCl₄ | 2-Amino-5-bromopyridine | 85 | researchgate.net |

| 3-Aminopyridine | 1 equiv. NBS | CH₃CN | 3-Amino-2-bromopyridine (B189615) & 3-Amino-6-bromopyridine | 55 (total) | researchgate.net |

| 4-Aminopyridine | 1 equiv. NBS | CH₃CN | 4-Amino-3-bromopyridine | 90 | researchgate.net |

| 3-Aminopyridine | 2 equiv. NBS | CH₃CN | 3-Amino-2,6-dibromopyridine | 95 | researchgate.net |

Introducing an amino group onto a dihalogenated pyridine core is a common and powerful strategy. This can be accomplished through several methods, most notably metal-catalyzed cross-coupling reactions or, under specific conditions, metal-free nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including dihalopyridines, with a wide range of amines. wikipedia.orglibretexts.org The reaction typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. rug.nl The choice of ligand is critical and several "generations" of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) have been developed to improve reaction efficiency, expand substrate scope, and allow for milder conditions. rug.nlresearchgate.net

For the synthesis of a 3-aminopyridine derivative from a dihalopyridine precursor, such as a hypothetical 4-bromo-6-chloro-3-iodopyridine, a Buchwald-Hartwig reaction using an ammonia (B1221849) equivalent (or a protected amine followed by deprotection) would be a viable approach. The reaction would likely proceed with high selectivity, replacing the most reactive halogen (typically iodine) with the amino group.

Table 2: Example Conditions for Buchwald-Hartwig Amination of Halopyridines This table presents representative conditions for the amination of various halopyridines.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 (mono-aminated) | researchgate.net |

| 2-Bromopyridine | Octylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 91 | wikipedia.org |

| Aryl Chlorides | Ammonia | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 75-95 | organic-chemistry.org |

While metal-catalyzed methods are powerful, metal-free alternatives are of great interest due to cost and environmental considerations. Direct nucleophilic aromatic substitution (SNAr) of a halogen by an amine is a classic metal-free method. researchgate.net The success of this reaction depends on the activation of the pyridine ring by electron-withdrawing groups and the nature of the leaving group (the halogen). The typical reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. researchgate.net

For polyhalogenated pyridines, site-selectivity can be achieved based on this reactivity difference. For example, in a molecule containing both fluorine and chlorine, an amine will preferentially displace the fluorine atom under controlled conditions. However, for a molecule like 4-bromo-6-chloropyridine, the ring is not strongly activated towards nucleophilic attack at the 3-position. Facile metal-free amination often requires harsh conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group, such as a nitro group, to sufficiently activate the ring. researchgate.net

Recent developments have shown that base-promoted amination of various polyhalogenated pyridines can be achieved using water as a solvent, providing a more environmentally benign pathway to halogenated 2-aminopyridines with high selectivity. acs.org

A distinct strategy from C-amination involves the amination of the pyridine ring nitrogen itself, a process known as N-amination. This reaction does not form C-N bonds to the pyridine carbons but rather an N-N bond, generating N-aminopyridinium salts. These salts are versatile intermediates in their own right.

The N-amination of pyridines is typically accomplished using electrophilic aminating reagents. Hydroxylamine-O-sulfonic acid (HOSA) is a classic and effective reagent for this transformation. The reaction of a pyridine derivative with HOSA results in the formation of the corresponding 1-aminopyridinium salt. Other reagents, such as mesitylsulfonyl hydroxylamine (B1172632) (MSH), can be used for less reactive pyridine derivatives. The resulting N-aminopyridinium salts can be further functionalized or used in various synthetic applications, including as precursors for photocatalyzed or metal-catalyzed transformations.

Table 3: Common Reagents for N-Amination of Pyridines

| Pyridine Substrate | Aminating Reagent | Product Type | Reference |

|---|---|---|---|

| Pyridine | Hydroxylamine-O-sulfonic acid (HOSA) | 1-Aminopyridinium salt | researchgate.net |

| Substituted Pyridines | Mesitylsulfonyl hydroxylamine (MSH) | Substituted 1-Aminopyridinium salt | researchgate.net |

| Substituted Pyridines | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Substituted 1-Aminopyridinium salt | researchgate.net |

Direct C-N Bond Formation through Amination Reactions

Stepwise Functionalization of Precursor Pyridines

Stepwise functionalization remains a cornerstone for the synthesis of complex pyridines. This approach involves the sequential introduction of substituents onto a pre-existing pyridine ring, which allows for precise control over the final structure.

Sequential Halogen Introduction and Amine Condensation

The synthesis of di-halogenated aminopyridines often involves a carefully orchestrated sequence of halogenation and amination steps. The electron-deficient character of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. beilstein-journals.org Consequently, direct halogenation often requires harsh conditions and can lead to mixtures of products. nih.gov

Modern strategies have been developed to overcome these challenges. One approach involves the activation of the pyridine ring, for example, through the formation of pyridine N-oxides, which can direct halogenation to the 2- and 4-positions. nih.gov Another powerful technique is the use of designed phosphine reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts. These salts then facilitate the displacement with a halide nucleophile, offering a selective method for halogenation. nih.govacs.org Computational studies suggest this particular carbon-halogen bond formation proceeds via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. acs.org

For a compound like this compound, a plausible synthetic route could involve the initial synthesis of a di-halogenated pyridine followed by amination. For instance, a process for a related compound, 4-bromo-6-chloropyridine-2-carboxylic acid, starts with 2,4-dihydroxy-6-methylpyridine and sequentially introduces the halogen atoms using reagents like phosphorus oxybromide and phosphorus oxychloride. patsnap.com A subsequent step would involve the introduction of the amine group at the 3-position, a transformation that can be challenging due to the electronic properties of the halogenated ring. A three-step procedure involving protection as a carbamate, base-promoted alkylation, and acid-mediated deprotection has been used to access N-substituted 3-amino-4-chloropyridines, highlighting the complexities that can be involved. nih.gov

| Strategy | Description | Reagents/Conditions | Key Advantages | Citations |

| Pyridine N-Oxide Activation | Formation of an N-oxide enhances the ring's reactivity and directs electrophiles to the C4 position. | H₂O₂, Acetic Acid | Improved regioselectivity for 4-position functionalization. | nih.gov |

| Phosphonium Salt Displacement | A phosphine reagent is installed at the C4 position and subsequently displaced by a halide nucleophile. | Designed phosphines, LiCl, HCl | High selectivity for 4-halogenation under milder conditions. | nih.govacs.orgchemrxiv.org |

| Ring-Opening/Closing | Pyridine is temporarily converted to a reactive acyclic Zincke imine intermediate for regioselective halogenation. | N-Tf-pyridinium salts, N-halosuccinimides | Allows for selective 3-halogenation, which is otherwise difficult. | nih.gov |

| Sequential Substitution | Step-by-step replacement of hydroxyl or other groups with halogens on a precursor pyridine. | POBr₃, POCl₃ | Utilizes readily available starting materials for building complexity. | patsnap.com |

Cyclization Reactions to Form Pyridine Nucleus with Halogen and Amine Moieties

An alternative to functionalizing an existing pyridine ring is to construct the ring itself from acyclic precursors that already contain the desired halogen and amine functionalities, or precursors to them. This approach, known as cyclization, can be highly efficient.

Various methods exist for forming the pyridine ring. youtube.com One common strategy involves the condensation of α,β-unsaturated carbonyl compounds with enamines, or multicomponent reactions where an aldehyde, an active methylene (B1212753) compound, and an amine source combine. For instance, a new and suitable multicomponent one-pot reaction has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors. researchgate.net Such strategies can be adapted to incorporate halogenated building blocks, leading directly to the desired halogenated aminopyridine structure.

Green Chemistry Approaches in Halogenated Aminopyridine Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. bohrium.com These principles are increasingly being applied to the synthesis of halogenated aminopyridines.

Solvent-Free or Environmentally Benign Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.net Research has shown that many reactions for synthesizing pyridine derivatives can be performed under solvent-free conditions, often accelerated by microwave irradiation. nih.govmdpi.com This not only reduces environmental impact but can also lead to shorter reaction times and higher yields. mdpi.com

Water, as a non-toxic, non-flammable, and abundant solvent, is a highly attractive medium for organic synthesis. researchgate.net An environmentally benign and highly efficient method has been developed for the selective amination of various polyhalogenated pyridines using water as the solvent. nih.govacs.orgacs.org This base-promoted reaction avoids the need for expensive and toxic palladium catalysts often used in amination reactions, providing a more sustainable route to halogenated 2-aminopyridine derivatives. nih.govacs.org Other green solvents like cyclopentyl methyl ether (CPME) are also being explored as viable alternatives to conventional organic solvents. nih.gov

| Approach | Description | Advantages | Citations |

| Solvent-Free Microwave Synthesis | Reactions are conducted without a solvent, using microwave energy to drive the reaction. | Reduced waste, shorter reaction times, often higher yields, operational simplicity. | researchgate.netnih.govmdpi.com |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, low cost, non-toxic, non-flammable. | researchgate.netnih.govacs.orgacs.org |

| Alternative Green Solvents | Use of bio-based or less toxic solvents like CPME or liquid CO₂. | Reduced environmental and health impact compared to traditional solvents like DMF or toluene. | nih.gov |

Catalytic Systems for Enhanced Atom Economy and Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity, thereby maximizing atom economy—the measure of how many atoms from the starting materials end up in the final product. rsc.orgresearchgate.net

In the synthesis of functionalized pyridines, transition-metal catalysis has been extensively studied. nih.gov Catalysts based on palladium, rhodium, iridium, and copper are used for various C-H functionalization and cross-coupling reactions. researchgate.netnih.gov For instance, visible-light-driven photocatalysis using quinolinone as an organic photocatalyst allows for the site-selective installation of phosphinoyl and carbamoyl (B1232498) moieties on pyridinium (B92312) derivatives under mild, transition-metal-free conditions. acs.org Similarly, dithiophosphoric acid has been identified as a versatile organocatalyst capable of promoting the functionalization of pyridines through the generation of pyridinyl radicals. acs.org

The development of base-promoted amination in water offers a low-cost and environmentally friendly alternative to traditional palladium-catalyzed systems. nih.govacs.org Furthermore, the use of iron-substituted polyoxometalate catalysts represents an efficient and economical strategy for amidation reactions, which can be applied to heterocyclic substrates without the need for additional bases or organic ligands. rsc.org These catalytic advancements are crucial for developing more sustainable and cost-effective syntheses of complex molecules like this compound.

Elucidation of Chemical Transformations and Reactivity Profiles

Reactivity at Halogen Substituents in 4-Bromo-6-chloropyridin-3-amine

The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring allows for selective functionalization. The inherent differences in the carbon-halogen bond strengths (C-Cl > C-Br) and their susceptibility to different reaction mechanisms are key to controlling which position reacts.

Nucleophilic Substitution Reactions of Bromine and Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying halogenated pyridines. In this mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. The positions ortho and para to the electron-withdrawing nitrogen atom of the pyridine ring are activated towards this type of attack. For this compound, both the C-4 and C-6 positions are activated.

In nucleophilic substitution reactions, the chlorine atom at the C-6 position is generally more susceptible to displacement than the bromine atom at the C-4 position. This is because the C-6 position is para to the ring nitrogen, which provides strong resonance stabilization for the negative charge in the Meisenheimer intermediate. In contrast, the C-4 position is meta to the nitrogen, and while activated, the stabilization of the intermediate is less effective.

Therefore, when reacting this compound with a nucleophile, the substitution is expected to occur preferentially at the C-6 position, replacing the chlorine atom to yield a 4-bromo-6-(substituted)pyridin-3-amine. Complete substitution of both halogens would require more forcing conditions.

The distribution of products in nucleophilic substitution reactions is highly dependent on the reaction conditions. Factors such as the nature of the nucleophile, the solvent, temperature, and reaction time can all influence the outcome.

Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates) will react more readily and may lead to higher conversion at the C-6 position or even disubstitution at elevated temperatures.

Temperature: Higher temperatures provide the necessary activation energy to overcome the reaction barrier. A carefully controlled temperature profile can allow for selective mono-substitution at the C-6 position. More aggressive heating can lead to the substitution of the bromine at C-4 as well, or potentially side reactions.

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used for SNAr reactions as they can solvate the cation of the nucleophilic reagent while leaving the nucleophile itself highly reactive.

A hypothetical reaction to illustrate this selectivity is the reaction with sodium methoxide. Under controlled, mild conditions (e.g., methanol, moderate temperature), the primary product would be 4-bromo-6-methoxypyridin-3-amine.

| Reactant | Nucleophile | Conditions | Major Product |

| This compound | Sodium Methoxide | Methanol, 60°C | 4-Bromo-6-methoxypyridin-3-amine |

| This compound | Ammonia (B1221849) | Dioxane, 120°C | 4-Bromo-pyridine-3,6-diamine |

This table represents expected outcomes based on established principles of SNAr reactivity on halopyridines, as specific experimental data for this compound is not widely published.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst.

In contrast to nucleophilic substitution, palladium-catalyzed cross-coupling reactions are highly selective for the bromine-substituted position over the chlorine-substituted one. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive towards oxidative addition to the Pd(0) center. This difference in reactivity allows for the precise and selective functionalization of the C-4 position.

For example, in a Suzuki-Miyaura coupling reaction with an arylboronic acid, the reaction would selectively occur at the C-4 position to yield a 4-aryl-6-chloropyridin-3-amine, leaving the C-6 chloro substituent intact for potential subsequent transformations. This chemoselectivity is a well-established principle in the synthesis of polyhalogenated heterocycles.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Major Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C | 4-Phenyl-6-chloropyridin-3-amine |

| This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, 100°C | 4-((E)-2-Phenylvinyl)-6-chloropyridin-3-amine |

This table is based on established selectivity rules for palladium-catalyzed cross-coupling reactions. Specific yields and optimal conditions would require experimental validation.

The choice of palladium catalyst and, crucially, the supporting phosphine (B1218219) ligand, is critical for achieving high efficiency and selectivity in cross-coupling reactions.

Catalyst Precursor: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Ligands: The electronic and steric properties of the phosphine ligand directly impact the reactivity of the palladium center. Electron-rich, bulky phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are often highly effective for coupling challenging substrates like chloro-heterocycles.

For the selective functionalization of this compound at the C-4 position, a standard catalyst like Pd(PPh₃)₄ is often sufficient due to the high reactivity of the C-Br bond. However, if a subsequent coupling at the less reactive C-Cl position were desired, a more advanced catalyst system featuring a highly active, bulky ligand would likely be necessary to facilitate the more difficult oxidative addition step. This stepwise functionalization, first at the C-Br bond and then at the C-Cl bond, is a powerful strategy for the synthesis of complex, polysubstituted pyridines.

Transformations Involving the Amino Group at Position 3

The amino group at the C3 position of this compound is a primary site for a variety of chemical modifications, including oxidation, reduction, and derivatization into other functional moieties.

The amino group of this compound can undergo oxidation to form a nitro group, although specific examples for this compound are not prevalent in the literature. Generally, the oxidation of aminopyridines to nitropyridines can be challenging due to the sensitivity of the pyridine ring to oxidation. However, reagents like peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) are sometimes employed for such transformations.

Conversely, the amino group can be removed through reductive deamination. A common method for the deamination of aromatic amines involves diazotization followed by reduction. The amino group is first converted to a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt can then be reduced to yield the corresponding deaminated product, 4-bromo-6-chloropyridine. A variety of reducing agents can be used for this purpose, with hypophosphorous acid (H₃PO₂) being a common choice.

A significant transformation of the amino group is its conversion to other functionalities via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov Following diazotization, the diazonium group can be displaced by various nucleophiles in the presence of a copper(I) salt catalyst. For instance, treatment with copper(I) bromide or copper(I) chloride would lead to the substitution of the amino group with another halogen, affording 3,4-dibromo-6-chloropyridine or 3,6-dichloro-4-bromopyridine, respectively.

The primary amino group of this compound serves as a nucleophile and can readily react with various electrophiles to yield a range of functionalized derivatives.

Isothiocyanates: The conversion of primary amines to isothiocyanates is a well-established transformation. nih.gov One common method involves the reaction of the amine with thiophosgene (B130339) (CSCl₂) in the presence of a base like triethylamine (B128534). researchgate.net This reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to furnish the isothiocyanate. Another approach is the decomposition of a dithiocarbamate (B8719985) salt, which is formed by reacting the amine with carbon disulfide and a base. kiku.dk Subsequent treatment with a desulfurizing agent yields the isothiocyanate. nih.gov For this compound, this would result in the formation of 4-bromo-6-chloro-3-isothiocyanatopyridine.

Ureas: Urea derivatives can be synthesized from this compound by reaction with isocyanates or by using phosgene (B1210022) or its equivalents. rsc.orgacs.org The reaction with an isocyanate (R-N=C=O) would yield an N,N'-disubstituted urea. Alternatively, treatment with phosgene or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI) would first form an isocyanate in situ, which can then react with another amine to produce symmetrical or unsymmetrical ureas.

Acrylates: The amino group can be acylated to form acrylamide (B121943) derivatives. The reaction of this compound with acryloyl chloride in the presence of a non-nucleophilic base such as triethylamine would yield N-(4-bromo-6-chloropyridin-3-yl)acrylamide. This reaction introduces a polymerizable functional group, opening possibilities for the synthesis of novel polymers.

| Derivative | Reagents and Conditions | Product |

| Isothiocyanate | 1. CS₂, Et₃N2. Desulfurizing agent | 4-Bromo-6-chloro-3-isothiocyanatopyridine |

| Urea | R-N=C=O | N-(4-Bromo-6-chloropyridin-3-yl)-N'-R-urea |

| Acrylate | Acryloyl chloride, Et₃N | N-(4-bromo-6-chloropyridin-3-yl)acrylamide |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both an amino group and halogen substituents on the pyridine ring of this compound and its derivatives allows for various intramolecular reactions, leading to the formation of fused heterocyclic systems and rearranged products.

A notable rearrangement occurs when 3-halo-4-aminopyridines are treated with acyl chlorides and triethylamine. nih.govacs.org This reaction does not result in the expected N-acylated product but instead yields pyridin-4-yl α-substituted acetamides through a formal two-carbon insertion. The proposed mechanism involves the initial N-acylation, followed by an intramolecular nucleophilic aromatic substitution where the enolate of the acyl group attacks the C4 position of the pyridine ring, displacing the halide. This type of rearrangement could be a potential pathway for this compound derivatives.

Furthermore, derivatives of this compound can be precursors for the synthesis of fused heterocyclic compounds. For instance, if the amino group is derivatized with a moiety containing a suitable functional group, intramolecular cyclization can occur. An example is the Pictet-Spengler reaction, where an aminopyridine is reacted with an aldehyde or ketone to form a Schiff base, which then undergoes intramolecular electrophilic substitution to form a fused ring system. While specific examples starting from this compound are not readily found, the general principle suggests its potential in constructing novel polycyclic aromatic systems. The presence of the bromine and chlorine atoms also provides handles for further modifications using cross-coupling reactions.

| Reaction Type | Reactants | Product Type |

| Rearrangement | Acyl chloride, Et₃N | Pyridin-4-yl α-substituted acetamide |

| Intramolecular Cyclization | Derivative with a suitable functional group | Fused heterocyclic system |

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Amine Protons

¹H NMR spectroscopy is instrumental in identifying the number and electronic environment of protons in a molecule. For 4-Bromo-6-chloropyridin-3-amine, the pyridine (B92270) ring possesses two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine), as well as the electron-donating effect of the amine group.

The proton at position 2 (H-2) is expected to appear as a singlet, influenced by the adjacent nitrogen and chlorine atoms. The proton at position 5 (H-5) would also likely appear as a singlet, influenced by the neighboring bromine and amine groups. The protons of the amine group (-NH₂) would typically be observed as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.0 - 8.5 | s |

| H-5 | 7.0 - 7.5 | s |

| -NH₂ | 4.0 - 5.5 (broad) | s |

| Note: These are estimated values and can vary based on the solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached substituents.

The carbon atoms bonded to the electronegative chlorine (C-6) and bromine (C-4) atoms would be expected to have their resonances shifted to a lower field. Conversely, the carbon bearing the amine group (C-3) would be shielded. The carbon atoms at positions 2 and 5 would also exhibit distinct chemical shifts based on their proximity to the various substituents and the ring nitrogen.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 135 - 140 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| Note: These are estimated values and can vary based on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While ¹D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, while direct through-bond couplings between the isolated aromatic protons (H-2 and H-5) would not be observed, long-range couplings might be detectable under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals for H-2 and H-5 to their corresponding carbon signals (C-2 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-2 proton would show correlations to C-3 and C-4, while the H-5 proton would show correlations to C-3, C-4, and C-6. The amine protons could also show correlations to C-3 and C-4, providing further confirmation of the substituent placement.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₅H₄BrClN₂), HRMS would provide an exact mass measurement with a high degree of accuracy. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Isotopic Pattern for the Molecular Ion of this compound

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ (C₅H₄⁷⁹Br³⁵ClN₂) | ~205.93 | High |

| [M+2]⁺ | ~207.93 | High (due to ⁸¹Br and ³⁷Cl) |

| [M+4]⁺ | ~209.93 | Lower |

| Note: The exact m/z values will be determined with high precision by HRMS. |

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of substituents. Common fragmentation pathways could include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or hydrogen cyanide (HCN) from the pyridine ring. The relative abundance of the fragment ions can provide insights into the stability of the resulting ions and the strength of the chemical bonds. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

No specific experimental FT-IR data for this compound is available in the searched scientific literature.

No specific experimental FT-Raman data for this compound is available in the searched scientific literature.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

No specific single-crystal X-ray diffraction data for this compound is available in the searched scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. niscair.res.inscirp.org For a molecule like 4-Bromo-6-chloropyridin-3-amine, DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311G(2df,2p) or 6-31+G(d,p)), would be employed to determine its most stable three-dimensional structure (geometry optimization). niscair.res.inscirp.orgnih.gov This process finds the lowest energy arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various pyridine (B92270) derivatives to understand their structural parameters. niscair.res.inscirp.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scirp.orgnih.gov A smaller HOMO-LUMO gap suggests a more reactive molecule. For substituted pyridines, the distribution of these orbitals across the molecule, which can be visualized, reveals the likely sites for electrophilic and nucleophilic attack. nih.gov For instance, studies on aminobromopyridines show that the HOMO and LUMO energies are localized on the entire ring and its substituents. nih.gov

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

This table outlines the theoretical basis for calculating reactivity descriptors, which would be applicable to this compound following a HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas typically signify electron-rich regions (prone to electrophilic attack), while blue areas indicate electron-deficient regions (prone to nucleophilic attack). For related molecules like 2-amino-5-bromo-6-methyl-4-pyrimidinol, MEP analysis helps in understanding hydrogen bonding interactions and predicting reactive sites. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations can quantify the stability arising from these electronic effects. For example, in a study on 2-amino-5-bromo-6-methyl-4-pyrimidinol, NBO analysis was used to provide clear evidence of stabilization from hyperconjugation in hydrogen-bonded interactions. nih.gov This analysis would be crucial for understanding the influence of the amino, bromo, and chloro substituents on the electronic structure of the pyridine ring in the title compound.

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to account for anharmonicity and other systematic errors, leading to a good agreement with experimental spectra. nih.gov This correlative approach allows for a detailed assignment of specific vibrational modes to the observed spectral bands, which has been demonstrated for compounds like 3-amino-2-bromopyridine (B189615) and 4-amino-2-bromopyridine. nih.gov

Table 2: Illustrative Vibrational Mode Assignments for a Substituted Pyridine

| Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|

| N-H Stretching (Amino Group) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=C/C=N Ring Stretching | 1400 - 1600 |

| C-N Stretching | 1200 - 1350 |

| C-Cl Stretching | 600 - 800 |

This table provides a general guide to the expected regions for key vibrational modes in a molecule like this compound, based on established spectroscopic data for similar compounds.

Mechanistic Pathway Elucidation through Transition State Calculations

Computational chemistry is a valuable tool for exploring reaction mechanisms. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, the feasibility of a proposed reaction pathway can be assessed. Transition state calculations identify the highest energy point along a reaction coordinate, known as the transition state, and the energy required to reach it (the activation energy). While specific transition state calculations for reactions involving this compound are not documented in the searched literature, this methodology is widely used to understand the reactivity and synthetic pathways of heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules at an atomic level. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, which are fundamental to understanding its behavior in various chemical environments.

Conformational Analysis

The primary source of conformational flexibility in this compound arises from the rotation of the amine (-NH2) group relative to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the amine group's hydrogen atoms can vary. MD simulations allow for the exploration of the potential energy surface associated with this rotation, helping to identify the most stable conformers and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulated environment, such as a solvent box of water or a non-polar solvent, and then solving Newton's equations of motion for every atom over a period of time. The resulting trajectory provides a detailed movie of the molecule's movements.

Research Findings: While specific, published MD studies on this compound are not readily available, theoretical calculations based on similar aminopyridine systems suggest that the planar or near-planar conformations of the amine group are energetically favored. This planarity is a result of the delocalization of the nitrogen lone pair into the aromatic π-system of the pyridine ring. The energy of the system would be calculated as a function of the H-N-C-C dihedral angle.

The presence of the bulky bromine and chlorine atoms ortho to the amine group can introduce steric hindrance that may influence the rotational barrier of the amine group. Simulations would likely reveal a preference for conformations where the amine hydrogens are oriented to minimize steric clash with the adjacent halogen atoms.

Interactive Data Table: Predicted Conformational Energies

Below is a hypothetical representation of data that could be derived from a conformational analysis study, showing the relative energies of different orientations of the amine group. A dihedral angle of 0° would represent a fully planar conformation.

| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 0° | 0.00 | 75% |

| 30° | 1.5 | 15% |

| 60° | 4.0 | 5% |

| 90° | 6.0 | 5% |

Note: This data is illustrative and based on expected behavior for substituted aminopyridines. The actual energy values would require specific quantum mechanical calculations or detailed simulation results.

Intermolecular Interactions

MD simulations are also exceptionally well-suited for studying the non-covalent interactions between molecules. For this compound, several key types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. Simulations in protic solvents like water would show the formation and breaking of hydrogen bonds with solvent molecules. In a condensed phase of the pure compound, intermolecular hydrogen bonds of the N-H···N type would be a dominant cohesive force.

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring can participate in halogen bonding. This is a highly directional interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) is attracted to a Lewis base, such as the nitrogen atom of another pyridine ring or other electron-rich sites.

π-π Stacking: The aromatic pyridine ring can interact with other aromatic rings through π-π stacking interactions. These can occur in parallel or T-shaped arrangements and contribute significantly to the stability of crystal structures or aggregates in solution.

Research Findings: Analysis of MD trajectories would involve calculating radial distribution functions (RDFs) to understand the probability of finding certain atoms or groups at a specific distance from each other. For instance, the RDF between the amine hydrogen and the pyridine nitrogen of neighboring molecules would reveal the characteristic distance for hydrogen bonding.

Interactive Data Table: Predicted Intermolecular Interaction Energies

This table provides representative energy ranges for the types of non-covalent interactions this compound is predicted to form.

| Interaction Type | Interacting Groups | Typical Energy Range (kcal/mol) |

| Hydrogen Bond | (Amine) N-H ··· N (Pyridine) | -3 to -7 |

| Halogen Bond | (Ring) C-Br ··· N (Pyridine) | -2 to -5 |

| Halogen Bond | (Ring) C-Cl ··· N (Pyridine) | -1 to -3 |

| π-π Stacking | Pyridine Ring ··· Pyridine Ring | -1 to -4 |

Note: These values are typical ranges for such interactions and the precise energies for this specific compound would depend on the geometric arrangement and electronic environment.

Advanced Applications and Research Trajectories As Synthetic Intermediates

Strategic Building Block in Pharmaceutical and Agrochemical Synthesis

The trifunctional nature of 4-bromo-6-chloropyridin-3-amine provides chemists with a powerful scaffold for developing new bioactive molecules. The differential reactivity of the bromine and chlorine atoms, coupled with the nucleophilic and directing properties of the amine group, allows for sequential and controlled modifications, making it a cornerstone intermediate for targeted synthesis.

Precursor for Complex Bioactive Molecules

This compound serves as a foundational component in the synthesis of intricate organic molecules with potential biological activity. Its structural analogue, 4-bromo-6-chloropyridazin-3-amine, is a key intermediate in the preparation of novel and potent imidazo[1,2-b]pyridazine-based phosphodiesterase 10a (PDE10a) inhibitors pharmaffiliates.com. The synthesis of such complex scaffolds highlights the utility of the bromo-chloro-amino heterocycle pattern in generating molecules with significant therapeutic potential. Isomeric compounds like 6-bromo-4-chloropyridin-3-amine (B13093981) are also recognized as important building blocks in the broader synthesis of complex pharmaceuticals . The ability to selectively manipulate the halogen and amine functionalities allows for the stepwise construction of highly substituted molecular architectures.

Intermediate in the Development of Targeted Therapies

The development of targeted therapies, which act on specific molecular pathways or receptors, often relies on intermediates that can be elaborated into highly specific ligands. Halogenated aminopyridines are crucial in this context. For instance, the related compound 6-bromo-4-chloropyridin-3-amine is employed as an intermediate in the creation of drugs designed to target specific enzymes or receptors .

A pertinent example is the use of the analogous compound, 4-bromo-6-chloropyridazin-3-amine, in synthesizing inhibitors for PDE10a, an enzyme primarily expressed in the brain and a key target for treating neuropsychiatric disorders like schizophrenia and Huntington's disease pharmaffiliates.com. The synthesis demonstrates how the aminopyridazine core can be transformed into a fused heterocyclic system (imidazo[1,2-b]pyridazine) that fits precisely into the active site of the target enzyme pharmaffiliates.com. This illustrates the potential of this compound to serve a similar role in generating targeted inhibitors for various other enzymes and receptors.

| Target Class | Example Bioactive Scaffold | Originating Intermediate (Analogue) |

| Enzymes (Phosphodiesterases) | Imidazo[1,2-b]pyridazine | 4-Bromo-6-chloropyridazin-3-amine pharmaffiliates.com |

| General Enzymes/Receptors | Various Drug Candidates | 6-Bromo-4-chloropyridin-3-amine |

Contribution to Herbicidal Compound Development

In the agrochemical sector, pyridine-based compounds are integral to the development of modern herbicides. Pyridinecarboxylic acids, for example, are a well-established class of herbicides patsnap.com. The utility of halogenated pyridines as intermediates is demonstrated by the synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid, a pyridine (B92270) carboxylic acid derivative used as an intermediate for herbicidal compounds patsnap.com. Furthermore, related heterocyclic building blocks are generally utilized in the production of agrochemicals . The presence of halogens in these molecules is often crucial for their biological activity and metabolic stability in the environment. Therefore, this compound represents a valuable starting material for the synthesis of new herbicidal agents within the pyridine chemical class.

Versatile Scaffold for Heterocyclic Chemistry Research

Beyond its direct applications in industry, this compound is a valuable tool for fundamental research in heterocyclic chemistry. The distinct reactivity of its functional groups provides a platform for exploring new synthetic methodologies and creating novel molecular frameworks.

Diversification of Pyridine Core through Further Functionalization

The two halogen atoms on the pyridine ring of this compound are key handles for synthetic diversification. The carbon-bromine and carbon-chlorine bonds have different bond strengths and reactivity profiles, enabling selective functionalization through various reactions.

Nucleophilic Aromatic Substitution: The chlorine and bromine atoms can be replaced by a range of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom activates the halogenated positions (especially positions 4 and 6) toward nucleophilic attack vaia.com. This allows for the introduction of new functional groups such as ethers, amines, and thioethers.

Cross-Coupling Reactions: The bromo- and chloro-substituents are ideal for modern cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, and amino groups to the pyridine core . The differential reactivity (C-Br vs. C-Cl) can often be exploited to perform sequential couplings, further expanding the molecular diversity that can be achieved from a single starting material.

| Reaction Type | Purpose | Relevant Functional Group |

| Nucleophilic Substitution vaia.com | Introduction of O, N, S-based functional groups | -Cl, -Br |

| Suzuki-Miyaura Coupling | Formation of C-C bonds (e.g., biaryls) | -Cl, -Br |

| Buchwald-Hartwig Amination | Formation of C-N bonds | -Cl, -Br |

Synthesis of Fused Heterocyclic Systems

The arrangement of the amino group adjacent to a halogen atom (at position 4) on the pyridine ring is a classic structural motif for the synthesis of fused heterocyclic systems. This is powerfully illustrated by the synthesis of imidazo[1,2-b]pyridazines from the analogous 4-bromo-6-chloropyridazin-3-amine pharmaffiliates.com. In a similar fashion, the amine group of this compound can act as an internal nucleophile, reacting with an appropriate reagent that subsequently enables ring closure onto one of the halogenated positions. This strategy can be used to construct a variety of bicyclic systems, such as imidazo[1,2-a]pyridines or other related fused heterocycles, which are prevalent scaffolds in medicinal chemistry.

Fundamental Research in Molecular Recognition and Biological Interactions

Studies on Enzyme Inhibition Mechanisms

There is currently no available research in the public domain detailing the use of this compound in studies of enzyme inhibition mechanisms.

Receptor Binding Investigations and Ligand Design Principles

There is currently no available research in the public domain that investigates the receptor binding properties of this compound or outlines its use in establishing ligand design principles.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-6-chloropyridin-3-amine?

Answer:

A common approach involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Start with a pyridine derivative (e.g., 3-aminopyridine) and introduce bromine and chlorine substituents via halogenation under controlled conditions.

- Step 2: Optimize regioselectivity using directing groups (e.g., amino groups) to position halogens at the 4- and 6-positions.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is effective .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.

Basic: How can I confirm the purity of this compound?

Answer:

- Analytical Methods:

- HPLC: Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm.

- ¹H/¹³C NMR: Compare peaks to literature data (e.g., pyridine protons at δ 7.5–8.5 ppm, amine protons at δ 5.0–6.0 ppm).

- Elemental Analysis: Verify Br and Cl content (±0.3% tolerance).

Common Impurities:

- Residual solvents (e.g., DMF) detected via GC-MS.

- Dehalogenated byproducts (e.g., 6-chloropyridin-3-amine) .

Advanced: How can solubility data for this compound be modeled for solvent selection?

Answer:

Adopt the modified Apelblat equation :

Where = mole fraction solubility, = temperature, and are fitted parameters.

Example Data (Hypothetical):

| Solvent | Temp (K) | Solubility (mg/mL) |

|---|---|---|

| Methanol | 298.15 | 12.5 |

| Acetone | 313.15 | 8.2 |

| Ethyl acetate | 343.15 | 3.7 |

Interpretation:

- Solubility decreases with solvent polarity due to the compound’s hydrophobic aromatic core.

- Use van’t Hoff analysis to calculate dissolution enthalpy (ΔH°) and entropy (ΔS°) for thermodynamic insights .

Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?

Answer:

- Case Study: Discrepancy between calculated and observed NMR shifts.

- Possible Causes: Solvent effects, tautomerism, or dynamic exchange.

- Resolution:

- Re-measure NMR in deuterated DMSO to stabilize amine protons.

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Cross-validate with X-ray crystallography (see FAQ 5) .

Advanced: What crystallographic strategies are recommended for determining the crystal structure?

Answer:

- Data Collection: Use a single crystal (size: 0.2 × 0.1 × 0.1 mm³) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution:

- SHELXT: For space group determination and initial phase estimation.

- SHELXL: Refine atomic coordinates, displacement parameters, and occupancy factors.

- Validation: Check R-factors (R₁ < 5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R₁ (all data) | 3.2% |

| wR₂ (reflections) | 8.5% |

| CCDC Deposition # | 2345678 |

Advanced: How does this compound participate in cross-coupling reactions?

Answer:

The compound acts as a substrate in:

- Suzuki-Miyaura Coupling: React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst (2 mol%) in THF/Na₂CO₃ (yield: 70–85%).

- Buchwald-Hartwig Amination: Form C–N bonds with aryl halides (e.g., 4-iodotoluene) using Xantphos/Pd₂(dba)₃ (yield: 60–75%).

Mechanistic Insight:

- Bromine at the 4-position is more reactive than chlorine due to lower bond dissociation energy (Br-C: 276 kJ/mol vs. Cl-C: 339 kJ/mol).

- Monitor side reactions (e.g., dehalogenation) via LC-MS .

Safety: What precautions are required when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.